molecular formula C8H7BrN2O B11882834 6-Bromo-5-methylbenzo[d]oxazol-2-amine

6-Bromo-5-methylbenzo[d]oxazol-2-amine

Cat. No.: B11882834
M. Wt: 227.06 g/mol
InChI Key: XWNUMNFTRWBRMU-UHFFFAOYSA-N
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Description

6-Bromo-5-methylbenzo[d]oxazol-2-amine is a heterocyclic compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 5th position on the benzo[d]oxazole ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-methylbenzo[d]oxazol-2-amine typically involves the reaction of 2-amino-4-bromophenol with appropriate reagents under controlled conditions. One common method includes the addition of a bromide source to a stirred solution of 2-amino-4-bromophenol in methanol at room temperature .

Industrial Production Methods: Industrial production of this compound often involves bulk custom synthesis, where the compound is produced in large quantities under specific conditions to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-methylbenzo[d]oxazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions can yield various substituted oxazoles .

Mechanism of Action

The mechanism of action of 6-Bromo-5-methylbenzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism . These interactions can lead to various biological effects, making it a potential candidate for drug development.

Comparison with Similar Compounds

Uniqueness: 6-Bromo-5-methylbenzo[d]oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

6-bromo-5-methyl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C8H7BrN2O/c1-4-2-6-7(3-5(4)9)12-8(10)11-6/h2-3H,1H3,(H2,10,11)

InChI Key

XWNUMNFTRWBRMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)OC(=N2)N

Origin of Product

United States

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